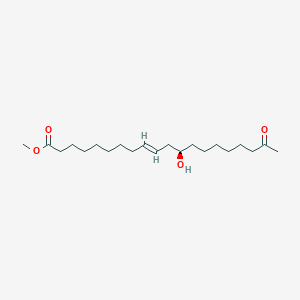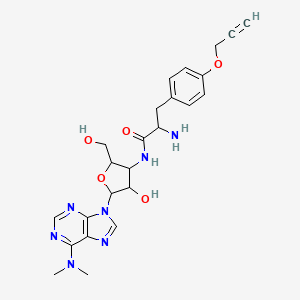
O-propargyl-puromycine (OPP)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-propargyl-puromycine is an alkyne analog of puromycin, a naturally occurring aminonucleoside antibiotic. This compound is used primarily for monitoring protein synthesis in cell culture and whole organisms. It incorporates into the C-terminus of translating polypeptide chains, thereby stopping translation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
O-propargyl-puromycine is synthesized by modifying puromycin to include an alkyne group. The synthetic route involves the incorporation of a propargyl group into the puromycin molecule. The reaction conditions typically involve the use of copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the alkyne functionality .
Industrial Production Methods
Industrial production methods for O-propargyl-puromycine are not well-documented in the public domain. the synthesis likely follows similar protocols used in laboratory settings, scaled up for industrial production. This would involve optimizing reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
O-propargyl-puromycine undergoes several types of chemical reactions, including:
Substitution Reactions: The alkyne group can participate in substitution reactions, particularly in the presence of copper (I) catalysts.
Click Chemistry: The compound is commonly used in click chemistry reactions, where the alkyne group reacts with azides to form triazoles.
Common Reagents and Conditions
Copper (I) Sulphate: Used as a catalyst in click chemistry reactions.
Sodium Ascorbate: Acts as a reducing agent in the CuAAC reaction.
Tris (3-hydroxypropyltriazolylmethyl)amine: A ligand used to stabilize the copper (I) catalyst.
Major Products
The major products formed from these reactions are typically triazole derivatives, which are used for various biochemical applications, including protein labeling and detection .
Aplicaciones Científicas De Investigación
O-propargyl-puromycine has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed to monitor protein synthesis in cell cultures and whole organisms.
Medicine: Utilized in studies related to protein synthesis and its regulation in various diseases.
Industry: Applied in the development of biochemical assays and diagnostic tools
Mecanismo De Acción
O-propargyl-puromycine exerts its effects by incorporating into the C-terminus of translating polypeptide chains, thereby terminating protein synthesis. This incorporation is facilitated by the ribosome, which mistakes the compound for an aminoacyl-tRNA. The truncated polypeptides can then be detected using click chemistry, where the alkyne group reacts with azides to form triazoles .
Comparación Con Compuestos Similares
Similar Compounds
Puromycin: The parent compound, which also inhibits protein synthesis but lacks the alkyne functionality.
Azidohomoalanine: A methionine analog used for similar purposes but requires methionine-free media.
Homopropargylglycine: Another methionine analog used in protein synthesis monitoring
Uniqueness
O-propargyl-puromycine is unique due to its alkyne group, which allows for click chemistry applications without the need for methionine-free media. This makes it more versatile and easier to use in various experimental setups .
Propiedades
Fórmula molecular |
C24H29N7O5 |
|---|---|
Peso molecular |
495.5 g/mol |
Nombre IUPAC |
2-amino-N-[5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-prop-2-ynoxyphenyl)propanamide |
InChI |
InChI=1S/C24H29N7O5/c1-4-9-35-15-7-5-14(6-8-15)10-16(25)23(34)29-18-17(11-32)36-24(20(18)33)31-13-28-19-21(30(2)3)26-12-27-22(19)31/h1,5-8,12-13,16-18,20,24,32-33H,9-11,25H2,2-3H3,(H,29,34) |
Clave InChI |
JXBIGWQNNSJLQK-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)OCC#C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



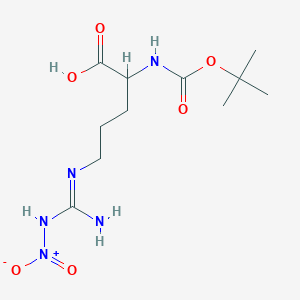
![5-[3-[2-[3-(4-Chlorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]ethenyl]-4-fluorophenyl]-3-(hydroxymethyl)pentan-2-one;5-[3-[2-[3-(3-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(4-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)-3-methylpentan-2-one;5-[3-[2-[3-(2-fluorophenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-(hydroxymethyl)pentan-2-one;3-(hydroxymethyl)-5-[3-[2-[3-(4-methoxyphenyl)-2-methylphenyl]ethenyl]-4-methylphenyl]-3-methylpentan-2-one;3-(hydroxymethyl)-3-methyl-5-[4-methyl-3-[2-(2-methyl-3-phenylphenyl)ethenyl]phenyl]pentan-2-one](/img/structure/B13387653.png)
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6S,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.0^{1,3.0^{3,8.0^{12,16]octadecanyl]hept-2-enoic acid](/img/structure/B13387658.png)
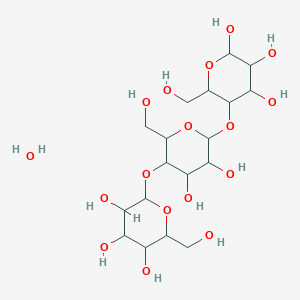
![potassium;1-(5-carboxypentyl)-2-[5-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13387673.png)
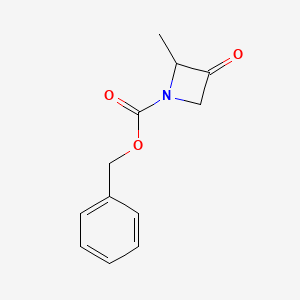

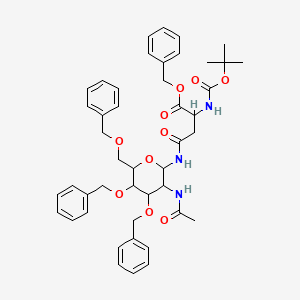
![[2-Fluoro-4-[2-(4-methoxyphenyl)ethynyl]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B13387691.png)
![[[5-(4-Amino-2-keto-pyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-oxido-phosphoryl] hydrogen phosphate](/img/structure/B13387695.png)
![1-[(Tert-butoxy)carbonyl]-4-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13387700.png)
